Cas no 21872-32-2 (Benzene,[(1S)-1-isocyanoethyl]-)

Benzene,[(1S)-1-isocyanoethyl]- is a chiral isocyanide derivative characterized by its benzene ring and stereospecific isocyanoethyl functional group. This compound is primarily utilized in organic synthesis, particularly in the construction of complex heterocycles and metal-catalyzed multicomponent reactions due to its reactive isocyanide moiety. The (1S)-configuration ensures enantioselective control in asymmetric syntheses, making it valuable for producing optically active intermediates. Its stability under standard conditions and compatibility with various reagents enhance its utility in medicinal chemistry and materials science. The compound’s distinct reactivity profile and chiral integrity make it a preferred choice for advanced synthetic applications requiring precise stereochemical outcomes.
Benzene,[(1S)-1-isocyanoethyl]- structure
21872-32-2 structure
Product Name:Benzene,[(1S)-1-isocyanoethyl]-
CAS No:21872-32-2
MF:C9H9N
MW:131.174462080002
MDL:MFCD02683482
CID:250293
PubChem ID:24877812
Update Time:2025-06-09

Benzene,[(1S)-1-isocyanoethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene,[(1S)-1-isocyanoethyl]-
    • (S)-(?)-α-Methylbenzyl isocyanide
    • [(1S)-1-Isocyanoethyl]benzene
    • L-(-)-?METHYLBENZYLISOCYANIDE
    • L-(-)-A-METHYLBENZYLISOCYANIDE
    • (S)-(-)-
    • (s)-(-)-1-phenylethylisocyanide
    • 531324_ALDRICH
    • AG-E-59701
    • A-Methylbenzyl isocyanide
    • CTK8F2104
    • L-(-)-?-Methylbenzylisocyanide
    • AKOS040767623
    • SCHEMBL450918
    • MFCD02683482
    • GS-0079
    • (S)-()-alpha-Methylbenzyl isocyanide
    • J-014328
    • KCCAPMXVCPVFEH-QMMMGPOBSA-N
    • (S)-(-)- alpha -Methylbenzyl isocyanide
    • DTXSID80450685
    • (S)-(-)-alpha-Methylbenzyl isocyanide
    • AKOS015888872
    • EN300-6512465
    • GEO-03775
    • 21872-32-2
    • (s)-alpha-methylbenzyl isocyanide
    • MDL: MFCD02683482
    • Inchi: 1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1
    • InChI Key: KCCAPMXVCPVFEH-QMMMGPOBSA-N
    • SMILES: [N+](#[C-])[C@@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 131.073
  • Monoisotopic Mass: 131.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 4.4A^2

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 0.97 g/mL at 25 °C(lit.)
  • Boiling Point: 220 °C(lit.)
  • Flash Point: Degrees Fahrenheit:192.2°F
    Degrees Celsius:89°C
  • Refractive Index: n20/D 1.506(lit.)
  • Solubility: Not determined
  • Optical Activity: [α]20/D −35°, neat

Benzene,[(1S)-1-isocyanoethyl]- Security Information

Benzene,[(1S)-1-isocyanoethyl]- Pricemore >>

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Benzene,[(1S)-1-isocyanoethyl]- Related Literature

Additional information on Benzene,[(1S)-1-isocyanoethyl]-

Recent Advances in the Study of Benzene,[(1S)-1-isocyanoethyl]- (CAS: 21872-32-2) in Chemical Biology and Pharmaceutical Research

Benzene,[(1S)-1-isocyanoethyl]- (CAS: 21872-32-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isocyanide functional group, has been explored for its potential applications in drug discovery, medicinal chemistry, and as a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of novel therapeutic agents and its utility in bioconjugation strategies.

One of the key areas of research involving Benzene,[(1S)-1-isocyanoethyl]- is its application in the synthesis of bioactive molecules. The isocyanide group present in this compound enables it to participate in multicomponent reactions, such as the Ugi reaction, which is widely used to generate diverse chemical libraries for drug screening. Recent publications have demonstrated its efficacy in producing compounds with antimicrobial and anticancer properties, making it a valuable tool in medicinal chemistry.

In addition to its synthetic utility, Benzene,[(1S)-1-isocyanoethyl]- has been investigated for its potential in targeted drug delivery systems. Researchers have utilized its reactive isocyanide moiety to conjugate with biomolecules, such as peptides and antibodies, enabling the precise delivery of therapeutic agents to specific cellular targets. This approach has shown promise in reducing off-target effects and improving the efficacy of treatments for diseases such as cancer and autoimmune disorders.

Another notable advancement is the use of Benzene,[(1S)-1-isocyanoethyl]- in the development of chemical probes for studying biological systems. Its ability to form stable covalent bonds with proteins and other biomolecules has made it an attractive candidate for labeling and imaging applications. Recent studies have employed this compound to investigate protein-protein interactions and enzyme activity, providing insights into fundamental biological processes and potential therapeutic targets.

Despite its promising applications, challenges remain in the handling and stability of Benzene,[(1S)-1-isocyanoethyl]- due to the reactive nature of the isocyanide group. Researchers are actively exploring strategies to improve its stability and compatibility with biological systems, such as the development of protective groups and modified derivatives. These efforts are expected to expand its utility in both academic and industrial settings.

In conclusion, Benzene,[(1S)-1-isocyanoethyl]- (CAS: 21872-32-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique properties and applications in drug discovery, targeted delivery, and chemical probing underscore its potential to contribute to advancements in medicine and biotechnology. Ongoing research aims to address existing challenges and further unlock its capabilities, paving the way for innovative therapeutic solutions.

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